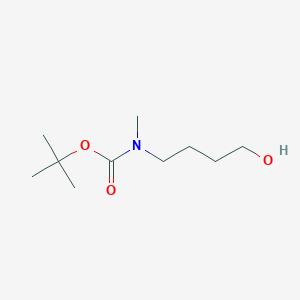

tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPKFIHBBILFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564738 | |

| Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99207-32-6 | |

| Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing tert-butyl (4-hydroxybutyl)(methyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document details two primary synthetic pathways, including step-by-step experimental protocols and a summary of relevant quantitative data.

Introduction

This compound is a bifunctional organic molecule containing a Boc-protected secondary amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, while the hydroxyl and the protected amine functionalities allow for selective chemical modifications. This makes it a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Synthetic Pathways

Two principal synthetic routes have been established for the preparation of this compound. The selection of a specific route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: N-Methylation of a Boc-Protected Amino Alcohol

This pathway commences with the readily available 4-amino-1-butanol. The primary amine is first protected with a tert-butoxycarbonyl (Boc) group, followed by N-methylation of the resulting carbamate.

Route 2: Boc Protection of a Secondary Amino Alcohol

This alternative and more direct route begins with 4-(methylamino)-1-butanol. The secondary amine is then protected using di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the reactants and products in the described synthetic pathways.

| Compound | Starting Material(s) | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Reference |

| tert-Butyl (4-hydroxybutyl)carbamate | 4-Amino-1-butanol, Di-tert-butyl dicarbonate | C₉H₁₉NO₃ | 189.25 | >95 | >98 | [1] |

| This compound | tert-Butyl (4-hydroxybutyl)carbamate, Methyl iodide | C₁₀H₂₁NO₃ | 203.28 | Variable | >97 | [2] |

| This compound | 4-(Methylamino)-1-butanol, Di-tert-butyl dicarbonate | C₁₀H₂₁NO₃ | 203.28 | High | >97 |

Experimental Protocols

Route 1: N-Methylation of tert-Butyl (4-hydroxybutyl)carbamate

Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-1-butanol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford tert-butyl (4-hydroxybutyl)carbamate as a colorless oil or a white solid. A quantitative yield is often achieved.[1]

Step 2: N-Methylation to Yield this compound [2]

-

Reaction Setup: To a solution of tert-butyl (4-hydroxybutyl)carbamate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Addition of Methylating Agent: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.

Route 2: Direct Boc Protection of 4-(Methylamino)-1-butanol

-

Reaction Setup: Dissolve 4-(methylamino)-1-butanol (1 equivalent) in a suitable solvent like dichloromethane or a mixture of dioxane and water.

-

Base and Boc Anhydride Addition: Add a base such as triethylamine or sodium bicarbonate (1.5 equivalents) to the solution, followed by the addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Work-up: Concentrate the mixture under reduced pressure to remove the solvent. Add water to the residue and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain this compound.

Safety Considerations

-

Sodium Hydride: Reacts violently with water and is flammable. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

Methyl Iodide: Is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate PPE.

-

Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Use with adequate ventilation and PPE.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

In-Depth Technical Guide: tert-Butyl (4-hydroxybutyl)(methyl)carbamate

CAS Number: 99207-32-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-hydroxybutyl)(methyl)carbamate, a bifunctional molecule of significant interest in contemporary drug discovery and development. This document details its chemical and physical properties, outlines a likely synthetic protocol, and explores its applications, particularly its role as a versatile linker in the synthesis of complex therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to pale-yellow liquid. The presence of both a protected secondary amine (N-methyl-N-Boc) and a primary alcohol functionality makes it a valuable building block in multi-step organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 203.28 g/mol | --INVALID-LINK-- |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |

| Purity | ≥97% | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry | Sigma-Aldrich |

| InChI Key | BYPKFIHBBILFGE-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis

Proposed Synthetic Pathway

The synthesis is expected to proceed via the reaction of 4-(methylamino)-1-butanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Inferred)

The following is a detailed, inferred experimental protocol based on standard procedures for the Boc protection of secondary amino alcohols.

Materials:

-

4-(Methylamino)-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

-

Reaction Setup: To a solution of 4-(methylamino)-1-butanol (1.0 eq) in the chosen anhydrous solvent, add triethylamine (1.1-1.5 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Caption: General workflow for the synthesis and purification.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in public databases. However, this information can typically be obtained from commercial suppliers upon request.

Applications in Drug Development

The bifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry. The Boc-protected amine allows for selective modification of the hydroxyl group, while the Boc group can be readily removed under acidic conditions to liberate the secondary amine for further coupling reactions.

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

A significant application of molecules with this structural motif is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. This compound can serve as a precursor to a flexible, N-methylated alkyl chain linker. The N-methylation can influence the linker's conformational rigidity and metabolic stability.

Caption: General structure of a PROTAC molecule.

The synthetic utility of this compound in this context involves the initial reaction at the hydroxyl group to attach one of the ligands, followed by deprotection of the Boc group and subsequent coupling with the second ligand.

Safety and Handling

Table 2: Safety Information

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

Pictogram:

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental ingestion, seek immediate medical attention.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, with a protected secondary amine and a reactive hydroxyl group, makes it an ideal building block for constructing complex molecules, most notably as a linker in the rapidly evolving field of targeted protein degradation with PROTACs. While detailed, publicly available experimental and spectroscopic data are limited, its structural similarity to other well-characterized linkers and the straightforward nature of its probable synthesis make it a valuable tool for medicinal chemists.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of tert-Butyl (4-hydroxybutyl)(methyl)carbamate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes generalized experimental protocols for determining key physicochemical parameters.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 99207-32-6[1] |

| Molecular Formula | C₁₀H₂₁NO₃[1] |

| Molecular Weight | 203.28 g/mol |

| Chemical Structure | (Structure available from PubChem, CID 14854943) |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid[1] | Sigma-Aldrich[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

For the structurally similar compound, tert-Butyl N-(4-hydroxybutyl)carbamate (CAS 75178-87-9), the following properties have been reported:

-

Melting Point: 29 °C[2]

-

Boiling Point: 302.7±25.0 °C (Predicted)[2]

-

Density: 1.02 g/mL at 20°C[2]

-

logP: 1.2836[3]

-

pKa: 12.80±0.46 (Predicted)[2]

-

Solubility: Good solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).[2]

Disclaimer: These values are for a related compound and should be used with caution as indicative values only.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

3.1. Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-2 °C).

-

3.2. Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

-

Apparatus: Small-scale distillation apparatus or a Thiele tube, thermometer, capillary tube.

-

Procedure (Microscale):

-

A few drops of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The apparatus is heated gently.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

3.3. Determination of Solubility

The solubility of a compound in various solvents is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature.

-

Procedure:

-

A small, accurately weighed amount of the compound is placed in a vial.

-

A measured volume of the solvent is added incrementally with constant agitation (e.g., vortexing or stirring).

-

The mixture is observed for the complete dissolution of the solid.

-

Solubility can be expressed quantitatively (e.g., in mg/mL or mol/L) or qualitatively (e.g., soluble, slightly soluble, insoluble).

-

3.4. Determination of pKa

The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and UV-Vis spectrophotometry.[6][7]

-

Procedure (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-organic co-solvent mixture).[8][9]

-

A standardized solution of a strong acid or base is added in small increments using a burette.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

3.5. Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method.

-

Procedure (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Synthesis Workflow

A general synthetic route for carbamates can involve the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. The synthesis of tert-butyl carbamates often utilizes di-tert-butyl dicarbonate.

Caption: General synthesis workflow for this compound.

Safety and Handling

Based on available data, this compound is classified as toxic if swallowed.[1]

-

GHS Pictogram: GHS06 (Skull and Crossbones)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H301: Toxic if swallowed[1]

-

Precautionary Statement: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Biological Activity

The carbamate functional group is a common structural motif in a variety of therapeutic agents.[10] Carbamates are known to be metabolically stable and can act as bioisosteres of amides and esters.[10] While no specific biological activity or signaling pathway has been reported for this compound in the searched literature, its structural features suggest potential applications as a linker in proteolysis-targeting chimeras (PROTACs) or as a building block in the synthesis of more complex biologically active molecules. Further research is required to elucidate its specific biological functions.

References

- 1. This compound | 99207-32-6 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl (4-hydroxybutyl)(methyl)carbamate structural formula

An In-depth Technical Guide to tert-Butyl (4-hydroxybutyl)(methyl)carbamate

This guide provides a comprehensive overview of this compound, a carbamate compound relevant to researchers and professionals in chemical synthesis and drug development. It serves as a key intermediate, featuring a tert-butoxycarbonyl (Boc) protecting group on a secondary amine, which is a common strategy in multi-step organic synthesis.

Chemical Properties and Identifiers

The fundamental chemical and physical properties of this compound are summarized below. These identifiers are crucial for substance identification, database searches, and regulatory compliance.

| Property | Value | Reference |

| CAS Number | 99207-32-6 | [1] |

| Molecular Formula | C₁₀H₂₁NO₃ | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CN(CCCC O)C(=O)OC(C)(C)C | [1] |

| InChI | InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3 | [1] |

| InChIKey | BYPKFIHBBILFGE-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved via the N-tert-butoxycarbonylation of the corresponding secondary amine, 4-(methylamino)butan-1-ol. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor. The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran. The base is essential to neutralize the acidic by-product generated during the reaction. Di-tert-butyl dicarbonate is a widely used reagent for introducing the Boc protecting group onto amines due to its high efficiency and the benign nature of its by-products (tert-butanol and carbon dioxide)[2].

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound.

Objective: To synthesize this compound by N-tert-butoxycarbonylation of 4-(methylamino)butan-1-ol.

Materials:

-

4-(methylamino)butan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylamino)butan-1-ol (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC)[3].

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product[4][5].

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the final product as a pure liquid.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound is not widely available in public scientific databases. For definitive structural confirmation, researchers would need to acquire this data following synthesis.

Safety and Handling

Specific GHS hazard data for this compound is not extensively documented. However, based on related carbamate compounds, standard laboratory precautions should be taken. The unmethylated analogue, tert-Butyl (4-hydroxybutyl)carbamate, is associated with warnings for skin and eye irritation[6]. When handling this or similar chemical compounds, it is essential to use personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All work should be conducted in a well-ventilated fume hood[7][8].

References

- 1. This compound | C10H21NO3 | CID 14854943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Molecular Weight of tert-Butyl (4-hydroxybutyl)(methyl)carbamate

This document provides a detailed breakdown of the molecular weight for the compound tert-Butyl (4-hydroxybutyl)(methyl)carbamate, intended for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₂₁NO₃.[1] The molecular weight is a sum of the atomic weights of its constituent atoms.

A detailed summary of the atomic weights of the elements in this compound is provided below. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 203.282 |

The calculated molecular weight of this compound is 203.282 g/mol . This aligns with the published molecular weight of 203.28 g/mol .[1]

Methodology for Molecular Weight Calculation

The determination of the molecular weight of a chemical compound is a fundamental calculation in chemistry. The process involves the following steps:

-

Determination of the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For this compound, the formula is C₁₀H₂₁NO₃.[1]

-

Identification of Constituent Elements: The elements present in the molecule are identified from the molecular formula. In this case, they are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Determination of Atomic Weights: The standard atomic weight of each constituent element is obtained from the periodic table or IUPAC-endorsed sources.

-

Calculation of Total Molecular Weight: The number of atoms of each element in the molecule is multiplied by its respective atomic weight. The sum of these values for all elements gives the molecular weight of the compound.

The workflow for this calculation is illustrated in the diagram below.

Note: Experimental protocols and signaling pathways are not applicable to the calculation of a compound's molecular weight. This value is a fundamental, constant property derived from the atomic composition of the molecule.

References

- 1. This compound | C10H21NO3 | CID 14854943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to tert-Butyl (4-hydroxybutyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-hydroxybutyl)(methyl)carbamate, a carbamate derivative of interest in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications. Notably, while the compound holds significance as a chemical intermediate, its direct biological activity and involvement in specific signaling pathways are not extensively documented in publicly available literature. This guide serves as a foundational resource for researchers utilizing this compound in synthetic workflows and highlights the need for further investigation into its potential pharmacological relevance.

Chemical Identity and Properties

The compound with the common name this compound is systematically named tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate according to IUPAC nomenclature.[1] It is a carbamate ester characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom, with a 4-hydroxybutyl side chain.

Physicochemical Data

A summary of the key physicochemical properties of tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₃ | PubChem |

| Molecular Weight | 203.28 g/mol | [1] |

| Appearance | White solid or colorless liquid | [2] |

| Density | 1.02 g/mL at 20°C (for the unmethylated analogue) | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | [2] |

Synthesis and Experimental Protocol

General Synthetic Workflow

The synthesis involves the protection of the secondary amine in 4-(methylamino)-1-butanol with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to temporarily mask the reactivity of an amine functional group.

Figure 1. A generalized workflow for the synthesis of tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate.

Materials:

-

4-(Methylamino)-1-butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of 4-(methylamino)-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM.

-

Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate.

Applications in Research and Development

Carbamates, in general, are a significant class of compounds in medicinal chemistry and drug design. The carbamate group can act as a stable surrogate for an amide bond and is found in numerous approved therapeutic agents. The tert-butoxycarbonyl (Boc) group, in particular, is a widely used protecting group for amines in the synthesis of complex molecules, including pharmaceuticals.

While there is a lack of specific biological data for tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate, its structure suggests potential as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a free hydroxyl group allows for further chemical modifications, making it a versatile synthon.

Potential Biological Significance (Hypothetical)

Given that many carbamate-containing molecules exhibit biological activity, it is plausible that derivatives of tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate could be synthesized and evaluated for various pharmacological activities. For instance, carbamates are known to act as enzyme inhibitors, and the structural features of this molecule could be incorporated into novel drug candidates. However, it is crucial to emphasize that at the time of this writing, no specific biological targets or signaling pathway modulations have been reported for this compound.

Conclusion

tert-Butyl N-(4-hydroxybutyl)-N-methylcarbamate is a valuable chemical entity with well-defined physicochemical properties. Its synthesis can be readily achieved through standard organic chemistry techniques. While its primary current application appears to be as a synthetic intermediate, the broader importance of the carbamate functional group in drug discovery suggests that derivatives of this compound could be of interest for future pharmacological investigations. This guide provides a solid foundation for researchers working with this compound and underscores the opportunity for further exploration into its potential biological functions.

References

Navigating the Safe Handling of tert-Butyl (4-hydroxybutyl)(methyl)carbamate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl (4-hydroxybutyl)(methyl)carbamate (CAS No. 99207-32-6), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on hazard identification, personal protective equipment, emergency procedures, and more to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary route of acute toxicity is ingestion. It is imperative that all personnel handling this compound are thoroughly familiar with its hazard profile.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 |

| Danger | H301: Toxic if swallowed |

Source: Sigma-Aldrich

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 99207-32-6 |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Source: Sigma-Aldrich

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit should be considered.

-

-

Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or creating aerosols.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep refrigerated at 2-8°C as recommended.

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

Table 3: First-Aid Measures for this compound

| Exposure Route | First-Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |

Source: Adapted from general carbamate safety guidelines.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal according to local regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

An In-depth Technical Guide on tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, a fine chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Due to the limited publicly available information on a dedicated discovery and developmental history for this specific molecule, this document focuses on its physicochemical properties, a plausible synthetic route based on established chemical transformations, and its likely role as a building block in the synthesis of more complex molecules. The guide includes detailed tables of quantitative data, a proposed experimental protocol for its synthesis, and a workflow diagram to visually represent the synthetic process.

Introduction

This compound (CAS No. 99207-32-6) belongs to the carbamate class of organic compounds. Carbamates are widely recognized for their utility in medicinal chemistry and drug design, often serving as key structural motifs in approved therapeutic agents and prodrugs[1]. The tert-butoxycarbonyl (Boc) protecting group is a common feature in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, due to its stability under various conditions and its facile removal under acidic conditions.

The N-methylation of carbamates can significantly influence the physicochemical and pharmacological properties of a molecule, such as its solubility, metabolic stability, and binding affinity to biological targets. Therefore, this compound is a potentially valuable intermediate for the synthesis of N-methylated compounds in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs and public chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 99207-32-6 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₂₁NO₃ | PubChem[2] |

| Molecular Weight | 203.28 g/mol | PubChem[2] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich[3] |

| Purity | ≥97% | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C, Sealed in dry | Sigma-Aldrich[3] |

| InChI Key | BYPKFIHBBILFGE-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES | CC(C)(C)OC(=O)N(C)CCCCO |

Plausible Synthesis and Experimental Protocol

Proposed Synthetic Scheme

The proposed synthesis involves a one-step N-methylation reaction as depicted below:

References

The Strategic Role of the N-Methyl Group in tert-Butyl (4-hydroxybutyl)(methyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-hydroxybutyl)(methyl)carbamate is a bifunctional molecule increasingly utilized in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive analysis of the pivotal role of the N-methyl group in this carbamate linker. Through an examination of its electronic and steric effects, this document elucidates how N-methylation influences the molecule's chemical reactivity, conformational flexibility, and ultimately, its performance in drug development applications. This guide will also present a comparative analysis with its non-methylated counterpart, tert-butyl (4-hydroxybutyl)carbamate, and provide detailed experimental protocols for the synthesis of related carbamate precursors.

Introduction

Carbamates are a versatile class of organic compounds that are integral to numerous applications in medicinal chemistry, from their use as protecting groups to their incorporation as key structural motifs in therapeutic agents.[1][2] The substitution pattern on the carbamate nitrogen significantly influences the molecule's properties and biological activity.[2] This guide focuses on this compound, a molecule of growing interest, particularly for its application as a linker in PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] The linker component of a PROTAC is crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The presence of an N-methyl group in this compound, as opposed to a hydrogen in its non-methylated analog, introduces distinct physicochemical characteristics. This guide will explore the multifaceted role of this methyl group, providing researchers and drug developers with a deeper understanding of its impact on molecular design and function.

Physicochemical Properties: A Comparative Analysis

The introduction of a methyl group on the carbamate nitrogen in this compound brings about notable changes in its physical and chemical properties when compared to its non-methylated analog, tert-butyl (4-hydroxybutyl)carbamate.

| Property | This compound | tert-Butyl (4-hydroxybutyl)carbamate | Reference(s) |

| Molecular Formula | C10H21NO3 | C9H19NO3 | [6] |

| Molecular Weight | 203.28 g/mol | 189.25 g/mol | [6] |

| LogP (Predicted) | 1.7 | 1.5 | |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | 49.8 Ų | |

| Hydrogen Bond Donors | 0 | 1 | |

| Hydrogen Bond Acceptors | 3 | 3 | |

| Rotatable Bond Count | 5 | 5 |

Table 1: Comparative Physicochemical Properties

The most significant difference lies in the presence of an N-H proton in the non-methylated carbamate, which can act as a hydrogen bond donor. The N-methylated version lacks this capability, which can have profound implications for its binding interactions and solubility. The slightly higher predicted LogP of the methylated compound suggests a marginal increase in lipophilicity.

The Role of the N-Methyl Group

The N-methyl group in this compound exerts its influence through a combination of electronic and steric effects.

Electronic Effects

The methyl group is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom of the carbamate. This, in turn, can influence the rotational barrier around the C-N bond of the carbamate. While the lone pair on the nitrogen participates in resonance with the carbonyl group, the increased electron density from the methyl group can subtly alter the degree of this delocalization.

Steric Effects and Conformational Rigidity

The presence of the N-methyl group introduces steric hindrance compared to the smaller hydrogen atom in the non-methylated analog. This steric bulk can restrict the rotation around the C-N bond, leading to a more defined conformational preference. In the context of PROTAC design, where the spatial arrangement of the two ligands is critical for effective ternary complex formation, this conformational rigidity can be advantageous. By reducing the entropic penalty of binding, a more rigid linker can contribute to a higher binding affinity.

The logical relationship of how the N-methyl group influences the molecule's properties and its application is depicted in the following diagram:

References

- 1. Protective Groups [organic-chemistry.org]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide on the Solubility of tert-Butyl (4-hydroxybutyl)(methyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Data

While quantitative data is scarce, qualitative solubility information for the closely related analog, tert-Butyl N-(4-hydroxybutyl)carbamate, suggests good solubility in common polar organic solvents. This information can serve as a preliminary guide for solvent selection.

| Compound | Solvent | Solubility |

| tert-Butyl N-(4-hydroxybutyl)carbamate | Methanol | Good Solubility[1] |

| Ethanol | Good Solubility[1] | |

| Dimethyl Sulfoxide (DMSO) | Good Solubility[1] |

Based on the structure of tert-Butyl (4-hydroxybutyl)(methyl)carbamate, which includes a polar hydroxyl group and a non-polar tert-butyl group, it is anticipated to be soluble in a range of polar and moderately non-polar organic solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in an organic solvent of interest. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][3][4]

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[2] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.[5][6]

-

Spectroscopic/Chromatographic Analysis: The concentration is determined by comparing the analytical response (e.g., absorbance, peak area) to a calibration curve prepared from standard solutions of known concentrations.

-

-

3. Data Analysis

-

Calculate the concentration of this compound in the saturated solution from the analytical data, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its structural characteristics suggest solubility in a variety of polar and moderately non-polar solvents. For applications requiring precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust framework for empirical determination. Accurate solubility data is crucial for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful formulation of products containing this versatile carbamate intermediate.

References

Methodological & Application

Application of tert-Butyl (4-hydroxybutyl)(methyl)carbamate in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Introduction

Tert-butyl (4-hydroxybutyl)(methyl)carbamate is a bifunctional organic molecule increasingly utilized in pharmaceutical research and development, primarily as a flexible and versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The unique structure of this compound, featuring a Boc-protected secondary amine and a terminal hydroxyl group, allows for sequential and controlled conjugation to a target protein ligand (warhead) and an E3 ubiquitin ligase ligand, making it a valuable building block in the construction of these next-generation therapeutics.

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of PROTACs, aimed at researchers, scientists, and drug development professionals.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound is as a C4 alkyl linker in the assembly of PROTACs. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The four-carbon chain of this particular carbamate provides a balance of flexibility and defined length, which can be optimal for inducing protein degradation.

Key Advantages:

-

Bifunctionality with Orthogonal Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine, allowing for selective reaction at the terminal hydroxyl group. Subsequent deprotection under acidic conditions unmasks the amine for further conjugation.

-

Linker Flexibility: The aliphatic chain offers conformational flexibility, which is often crucial for achieving the correct orientation of the target protein and the E3 ligase to facilitate ubiquitination.

-

Tunable Physicochemical Properties: The inclusion of the methyl group on the nitrogen atom can subtly influence the lipophilicity and metabolic stability of the final PROTAC molecule compared to its unmethylated counterpart.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process is initiated by the simultaneous binding of the PROTAC to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Application Notes and Protocols for Boc Protection of 4-(methylamino)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceutical intermediates and active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed protocols for the Boc protection of the secondary amine in 4-(methylamino)-1-butanol to yield tert-butyl (4-hydroxybutyl)(methyl)carbamate, a valuable bifunctional building block in drug development.

The presence of both a secondary amine and a primary alcohol in 4-(methylamino)-1-butanol necessitates a selective protection strategy. Fortunately, the inherent higher nucleophilicity of the amine compared to the alcohol allows for selective N-Boc protection with high efficiency using di-tert-butyl dicarbonate (Boc₂O), typically without significant formation of the O-protected side product. These protocols are designed to be robust and scalable, providing reliable results for research and development applications.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the secondary amine of 4-(methylamino)-1-butanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically facilitated by a base to neutralize the in situ generated acid.

Caption: General reaction scheme for the Boc protection of 4-(methylamino)-1-butanol.

Experimental Protocols

Two common and reliable protocols for the Boc protection of 4-(methylamino)-1-butanol are presented below. Protocol 1 utilizes triethylamine as a base in an organic solvent, while Protocol 2 employs sodium bicarbonate in a biphasic system, which can simplify purification.

Protocol 1: Standard Conditions with Triethylamine (TEA) in Dichloromethane (DCM)

This protocol is a widely applicable method for the Boc protection of secondary amines.

Materials:

-

4-(methylamino)-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 4-(methylamino)-1-butanol (1.0 eq).

-

Dissolve the amine in anhydrous DCM (to a concentration of 0.1-0.5 M).

-

Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Caption: Experimental workflow for Protocol 1.

Protocol 2: Biphasic Conditions with Sodium Bicarbonate

This method uses an inorganic base in an aqueous/organic biphasic system, which can facilitate an easier workup.

Materials:

-

4-(methylamino)-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve 4-(methylamino)-1-butanol (1.0 eq) in DCM or THF (0.1-0.5 M) in a round-bottom flask.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution.

-

Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the vigorously stirring biphasic mixture.

-

Stir the reaction mixture vigorously at room temperature for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with a fresh portion of DCM or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the product.

-

Purify by column chromatography on silica gel if required.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Boc protection of 4-(methylamino)-1-butanol. Yields are generally high for this type of transformation.

| Parameter | Protocol 1 | Protocol 2 |

| Substrate | 4-(methylamino)-1-butanol | 4-(methylamino)-1-butanol |

| Reagent | Di-tert-butyl dicarbonate (1.1-1.2 eq) | Di-tert-butyl dicarbonate (1.1-1.2 eq) |

| Base | Triethylamine (1.2-1.5 eq) | Sodium bicarbonate (saturated aq. soln.) |

| Solvent | Dichloromethane (DCM) | DCM or THF / Water (1:1) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2-12 hours | 4-16 hours |

| Workup | Aqueous wash (NaHCO₃, brine), extraction | Phase separation, extraction |

| Expected Yield | >90% | >90% |

Concluding Remarks

The protocols described provide robust and high-yielding methods for the synthesis of this compound. The choice between the two protocols may depend on the scale of the reaction and the preferred method of purification. For many applications, the crude product obtained after a simple extractive workup is of sufficient purity for subsequent steps. These application notes serve as a comprehensive guide for researchers in the synthesis of this valuable intermediate.

Application Notes and Protocols: Reactions of tert-Butyl (4-hydroxybutyl)(methyl)carbamate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of tert-butyl (4-hydroxybutyl)(methyl)carbamate. This versatile building block is valuable in organic synthesis and drug discovery, offering a primary alcohol for functionalization and a Boc-protected secondary amine. The protocols outlined below describe common transformations of the hydroxyl group into various functional groups, enabling the synthesis of a wide array of derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional molecule that serves as a useful intermediate in the synthesis of more complex molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reaction at the primary hydroxyl group with a variety of electrophilic reagents. This selective functionalization is a key step in the construction of compounds with desired pharmacokinetic and pharmacodynamic properties in drug development. The following sections detail protocols for O-sulfonylation and O-acylation, common strategies to introduce versatile functional handles or modulate the physicochemical properties of the parent molecule.

Reaction with Sulfonyl Chlorides: O-Sulfonylation

The reaction of this compound with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base, converts the hydroxyl group into a good leaving group (mesylate or tosylate). This transformation is pivotal for subsequent nucleophilic substitution reactions.

Protocol 1: Synthesis of tert-Butyl Methyl(4-((methylsulfonyl)oxy)butyl)carbamate

Objective: To convert the hydroxyl group of this compound into a mesylate.

Reaction Scheme:

Application of tert-Butyl (4-hydroxybutyl)(methyl)carbamate in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of tert-Butyl (4-hydroxybutyl)(methyl)carbamate as a functional monomer in polymer chemistry. This versatile building block enables the synthesis of polymers with pendant Boc-protected secondary amine functionalities. Subsequent deprotection yields polymers with reactive amine groups, which are valuable for a wide range of applications, including drug delivery, gene therapy, and functional coatings. The protocols outlined herein are based on established polymerization techniques for structurally related monomers and provide a foundation for the development of novel functional polymers.

Introduction

This compound is a bifunctional molecule containing a primary hydroxyl group and a Boc-protected secondary amine. The hydroxyl group can readily participate in polymerization reactions such as polycondensation to form polyesters and polyurethanes. The tert-butyloxycarbonyl (Boc) protecting group is stable under many polymerization conditions but can be easily removed under acidic conditions to expose the secondary amine.[1][2] This orthogonality allows for the synthesis of well-defined polymers with latent reactivity, making this monomer a valuable tool for creating functional materials.

The resulting polymers, after deprotection, possess pendant secondary amine groups that can be used for further chemical modification. This includes conjugation of bioactive molecules, quaternization to introduce positive charges for nucleic acid binding, or reaction with other functional groups to create crosslinked networks.

Applications in Polymer Synthesis

The primary application of this compound in polymer chemistry is as a comonomer in the synthesis of functional polyesters and polyurethanes.

Polyurethane Synthesis

The hydroxyl group of this compound can react with isocyanate groups to form urethane linkages. By reacting it with diisocyanates, functional polyurethanes with pendant Boc-protected amines can be synthesized. These polymers can be designed to be biodegradable and biocompatible, making them suitable for biomedical applications.

Polyester Synthesis

Similarly, the hydroxyl group can undergo esterification with carboxylic acids or their derivatives. Polycondensation with dicarboxylic acids or their more reactive derivatives like diacyl chlorides, or transesterification with diesters, can produce polyesters bearing the protected amine functionality in the side chain. These polyesters can be tailored to have specific physical properties and degradation profiles.[3]

Experimental Protocols

The following are generalized protocols for the synthesis and subsequent functionalization of polymers using this compound. Researchers should optimize these conditions for their specific comonomers and desired polymer characteristics.

Protocol 1: Synthesis of a Boc-Protected Polyurethane

This protocol describes the synthesis of a linear polyurethane by reacting this compound with a diisocyanate, for example, hexamethylene diisocyanate (HDI).

Materials:

-

This compound

-

Hexamethylene diisocyanate (HDI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous diethyl ether (for precipitation)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the solution.

-

Slowly add hexamethylene diisocyanate (1 equivalent) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere for a designated time (e.g., 24-48 hours) until the reaction reaches the desired conversion, which can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold, stirred diethyl ether.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh diethyl ether and dry it under vacuum at room temperature to a constant weight.

Characterization:

-

¹H NMR: To confirm the polymer structure and the presence of the Boc group.

-

FT-IR: To verify the formation of urethane linkages (disappearance of the NCO peak and appearance of NH and C=O peaks).

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

Protocol 2: Deprotection of the Boc Group to Yield a Functional Polyurethane

This protocol describes the removal of the Boc protecting group to expose the secondary amine functionality.

Materials:

-

Boc-protected polyurethane from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (for precipitation)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected polyurethane in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents per Boc group) to the solution.[1]

-

Stir the mixture at room temperature for a specified time (e.g., 1-4 hours). The deprotection can be monitored by ¹H NMR for the disappearance of the tert-butyl peak.

-

Remove the solvent and excess TFA under reduced pressure.

-

Redissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol or water).

-

Neutralize the polymer solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Precipitate the deprotected polymer by adding the solution to a non-solvent like diethyl ether or acetone.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization:

-

¹H NMR: To confirm the removal of the tert-butyl group.

-

FT-IR: To observe changes in the vibrational bands corresponding to the amine group.

Data Presentation

The following tables provide hypothetical characterization data for polymers synthesized using the above protocols. Actual data will vary depending on the specific reaction conditions and comonomers used.

Table 1: Hypothetical Properties of a Boc-Protected Polyurethane

| Property | Value |

| Monomers | This compound, Hexamethylene diisocyanate |

| Number Average Mn ( g/mol ) | 15,000 |

| Weight Average Mw ( g/mol ) | 25,000 |

| Polydispersity Index (PDI) | 1.67 |

| Glass Transition (Tg, °C) | 45 |

| Appearance | White to off-white solid |

Table 2: Hypothetical Properties of the Deprotected Polyurethane

| Property | Value |

| Starting Polymer | Boc-Protected Polyurethane from Table 1 |

| Deprotection Agent | Trifluoroacetic Acid |

| Number Average Mn ( g/mol ) | 12,000 (slight degradation may occur) |

| Polydispersity Index (PDI) | 1.75 |

| Glass Transition (Tg, °C) | 60 (due to increased hydrogen bonding) |

| Appearance | Slightly yellowish, hygroscopic solid |

Visualizations

Logical Workflow for Polymer Synthesis and Functionalization

Caption: Workflow for the synthesis and functionalization of polymers.

Signaling Pathway for Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Tert-Butyl (4-hydroxybutyl)(methyl)carbamate as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (4-hydroxybutyl)(methyl)carbamate as a key building block in the synthesis of N-methylated heterocyclic compounds. The presence of a Boc-protected secondary amine and a primary hydroxyl group within the same molecule allows for straightforward and efficient construction of various saturated nitrogen-containing rings, which are prevalent scaffolds in many pharmaceutical agents.

Introduction

This compound is a valuable bifunctional molecule for the synthesis of N-methylated five-membered heterocycles, such as N-methylpyrrolidines. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the heterocyclic core. The inherent N-methyl group simplifies synthetic routes by eliminating the need for a separate N-methylation step, which is often required when using primary amine precursors.

This document outlines the general synthetic strategies and provides a detailed protocol for a representative intramolecular cyclization reaction to yield N-Boc-N-methylpyrrolidine.

General Synthetic Pathways

The primary strategy for constructing heterocyclic systems from this compound involves the intramolecular cyclization through activation of the terminal hydroxyl group, followed by nucleophilic attack by the protected amine. Common methods for hydroxyl group activation in this context include conversion to a good leaving group (e.g., tosylate, mesylate) or activation under Mitsunobu conditions.